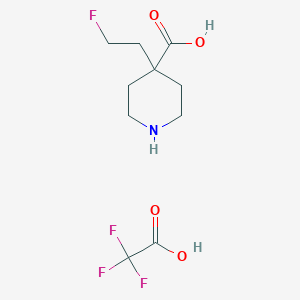

4-(2-Fluoroethyl)piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

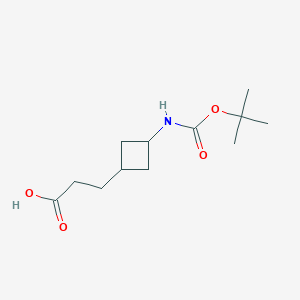

4-(2-Fluoroethyl)piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2418662-63-0 . It has a molecular weight of 289.23 . The compound is stored at a temperature of 4 degrees Celsius and comes in a powder form .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.23 . It is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Environmental Impact and Alternatives

Fluorinated Alternatives to Long-Chain Compounds

Since 2000, there has been a transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to environmental concerns. Over 20 fluorinated substances have been identified for applications ranging from fluoropolymer manufacture to consumer products. However, the safety of these alternatives for humans and the environment remains unclear, highlighting the need for further research to fill major data gaps for meaningful risk assessments Wang et al., 2013.

Microbial Degradation of Polyfluoroalkyl Chemicals

Many polyfluoroalkyl chemicals serve as potential precursors to PFCAs and PFSAs, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These compounds' degradation in the environment, including microbial degradation, is crucial for understanding their fate and effects. However, the biodegradation pathways, half-lives, and potential for defluorination require further investigation to evaluate environmental impacts accurately Liu & Avendaño, 2013.

Physicochemical Properties and Treatment Methods

Physicochemical Properties and Environmental Levels

The physicochemical properties of perfluorinated acids (PFAs), including PFCAs and PFSAs, are not well understood, complicating risk assessments. These compounds are found in various aquatic systems, reflecting proximity to industrial sources. Filtration and sorption technologies are among the most promising methods for removing PFAs from aqueous waste streams Rayne & Forest, 2009.

Nucleophilic Aromatic Substitution

The reactivity of piperidine with nitro-aromatic compounds through nucleophilic aromatic substitution illustrates the chemical versatility of piperidine derivatives, which could extend to fluorinated analogs such as "4-(2-Fluoroethyl)piperidine-4-carboxylic acid." Such reactions are fundamental in synthesizing various fluorinated compounds with potential applications in material science and pharmaceuticals Pietra & Vitali, 1972.

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-fluoroethyl)piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.C2HF3O2/c9-4-1-8(7(11)12)2-5-10-6-3-8;3-2(4,5)1(6)7/h10H,1-6H2,(H,11,12);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZLCRFTVKPBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CCF)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2699305.png)

![2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2699306.png)

![N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2699307.png)

![2-Cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2699313.png)

![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)

![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)